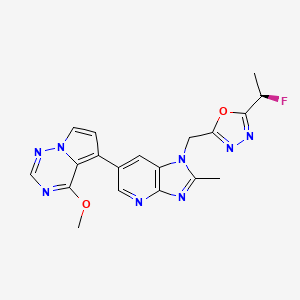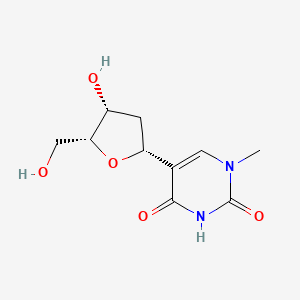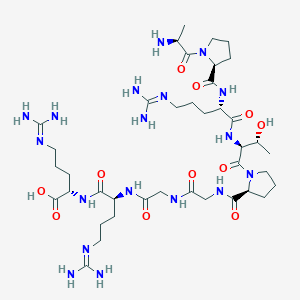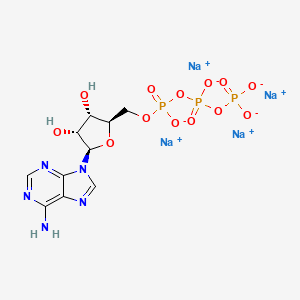
PROTAC BRD9 Degrader-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD9 Degrader-4 is a bifunctional molecule designed to target and degrade Bromodomain-containing protein 9 (BRD9). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound is primarily used in cancer research due to its ability to modulate protein levels and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD9 Degrader-4 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand through a linker. The process typically includes:
Synthesis of the BRD9 inhibitor: This step involves the preparation of a small molecule that can selectively bind to BRD9.
Synthesis of the E3 ligase ligand: Commonly used ligands include thalidomide or pomalidomide, which bind to the cereblon E3 ligase.
Linker attachment: A chemical linker is used to connect the BRD9 inhibitor and the E3 ligase ligand. The choice of linker can significantly impact the efficacy of the PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or the BRD9 inhibitor moiety.
Reduction: Reduction reactions may occur, especially if the compound contains reducible functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the BRD9 inhibitor or the E3 ligase ligand are replaced.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
PROTAC BRD9 Degrader-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation on cellular processes.
Biology: Helps in understanding the role of BRD9 in various biological processes, including gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in cancers where BRD9 is implicated.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel treatments
Mechanism of Action
PROTAC BRD9 Degrader-4 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This process effectively reduces the levels of BRD9 in cells, thereby modulating its biological functions. The molecular targets involved include the BRD9 protein and the cereblon E3 ligase pathway .
Comparison with Similar Compounds
Uniqueness of PROTAC BRD9 Degrader-4: this compound is unique due to its specific design and high selectivity for BRD9. It offers a powerful tool for studying the biological functions of BRD9 and its role in disease, particularly in cancer research. Its bifunctional nature allows for precise targeting and degradation of BRD9, making it a valuable asset in the field of targeted protein degradation .
Properties
Molecular Formula |
C42H49FN6O7 |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
1-[5-[4-[[(3S,4S)-4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]-3-fluoropiperidin-1-yl]methyl]piperidine-1-carbonyl]-2-methoxyphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1 |
InChI Key |
RHYLAIPZKCALML-LRHLLKFHSA-N |
Isomeric SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)O[C@H]4CCN(C[C@@H]4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
Canonical SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide](/img/structure/B10831991.png)
![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)



![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
![2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B10832046.png)
![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)
![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)
![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
